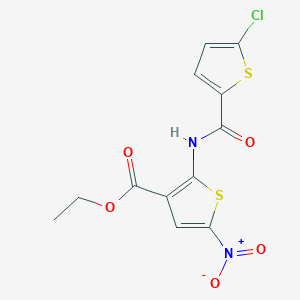

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate

Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a nitro group at position 5, an ethyl carboxylate ester at position 3, and a 5-chlorothiophene-2-carboxamide substituent at position 2 (Fig. 1). This structure combines electron-withdrawing groups (nitro and carboxamide) with a chlorinated thiophene moiety, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive agents.

Properties

IUPAC Name |

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O5S2/c1-2-20-12(17)6-5-9(15(18)19)22-11(6)14-10(16)7-3-4-8(13)21-7/h3-5H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBPLLXVOWZUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Nitration of Thiophene: The process begins with the nitration of thiophene to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Chlorination: The nitrated thiophene undergoes chlorination to introduce a chlorine atom at the 5-position. This can be done using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: The chlorinated nitrothiophene is then reacted with ethyl 2-aminothiophene-3-carboxylate to form the amide bond. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 2-(5-aminothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate.

Substitution: Ethyl 2-(5-substituted-thiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate.

Hydrolysis: 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate depends on its specific application and the biological target. Generally, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

Thiophene derivatives with nitro, carboxylate, and carboxamide substituents are well-documented. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Solubility : The ethyl carboxylate group enhances solubility in organic solvents compared to methyl esters (e.g., Methyl 5-nitrothiophene-3-carboxylate in ) .

- Molecular Weight : At ~386 g/mol (inferred from ), the target compound is heavier than simpler analogs like Ethyl 5-nitrothiophene-3-carboxylate (201 g/mol), likely affecting its pharmacokinetic profile .

Biological Activity

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chlorine substituent and an amide functional group. Its molecular formula is , with a molecular weight of approximately 304.72 g/mol. The compound’s structure allows it to engage in diverse chemical reactions, making it a valuable candidate for biological studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of Thiophene : The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

- Amidation : The nitrated thiophene is reacted with an appropriate amine (in this case, 5-chlorothiophene-2-carboxamide) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the amide bond.

- Carboxylation : The final product is obtained through carboxylation processes that may involve various reagents to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Activity : In vitro assays have shown that this compound effectively inhibits the growth of fungal pathogens, suggesting its potential use as an antifungal agent in agricultural applications .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate specific apoptotic pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies

-

Antimicrobial Efficacy :

- A study tested various concentrations of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Antifungal Screening :

- In assays against Candida albicans, the compound showed significant antifungal activity, achieving up to 90% inhibition at concentrations of 100 µg/mL after 48 hours. This suggests its potential as a therapeutic agent in treating fungal infections.

-

Cancer Cell Line Studies :

- Research involving human breast cancer cell lines demonstrated that treatment with the compound led to a reduction in cell viability by over 70% at concentrations above 25 µM, indicating strong anticancer properties.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 - 200 µg/mL | Dose-dependent inhibition |

| Antifungal | C. albicans | 100 µg/mL | Up to 90% inhibition |

| Anticancer | Human breast cancer cell lines | >25 µM | >70% reduction in viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.